α7 nAChR Binding Affinity: PNU-282987 vs. SSR180711
PNU-282987 demonstrates moderate α7 nAChR binding affinity with a Ki of 26–27 nM in rat brain homogenates [1]. In direct comparative studies, SSR180711 exhibits higher affinity with a rat α7 Ki of 22 nM [2], representing an approximately 1.2-fold difference in binding potency. Importantly, ex vivo receptor occupancy analysis reveals that PNU-282987 achieves near-maximal α7 nAChR occupancy at 5.5 mg/kg (s.c.), compared to 1.7 mg/kg for SSR180711 [3].
| Evidence Dimension | α7 nAChR binding affinity (Ki) and ex vivo receptor occupancy (ED50) |
|---|---|
| Target Compound Data | Ki = 26 nM (rat α7); ED50 for [³H]α-bungarotoxin displacement = 5.5 mg/kg |
| Comparator Or Baseline | SSR180711: Ki = 22 nM (rat α7); ED50 = 1.7 mg/kg |
| Quantified Difference | PNU-282987 Ki is ~18% higher (lower affinity); ED50 is ~3.2-fold higher (lower in vivo potency) |
| Conditions | Rat brain homogenate binding assay; ex vivo [³H]α-bungarotoxin binding in mice following subcutaneous administration |
Why This Matters
This data informs dose selection for in vivo studies and clarifies that higher PNU-282987 doses are required to achieve equivalent receptor occupancy compared to SSR180711.
- [1] Bodnar AL, et al. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. J Med Chem. 2005;48(4):905-908. View Source
- [2] Biton B, et al. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (I) binding and functional profile. Neuropsychopharmacology. 2007;32(1):1-16. View Source
- [3] Andreasen JT, et al. Combined α7 nicotinic acetylcholine receptor agonism and partial serotonin transporter inhibition produce antidepressant-like effects in the mouse forced swim and tail suspension tests: a comparison of SSR180711 and PNU-282987. Pharmacol Biochem Behav. 2012;100(3):624-629. View Source
